molecular formula C17H16N2O2S B14762924 5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine

5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine

Cat. No.: B14762924
M. Wt: 312.4 g/mol
InChI Key: GSIBNFOMWLHQOM-UHFFFAOYSA-N
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Description

5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a benzyloxy and methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring . For instance, the reaction of 2-aminothiophenol with 3-(benzyloxy)-4-methoxybenzaldehyde in ethanol with a catalytic amount of acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc oxide nanoparticles can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Benzyloxy)-4-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both benzyloxy and methoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-methoxy-3-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2O2S/c1-20-14-8-7-13(16-10-19-17(18)22-16)9-15(14)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

GSIBNFOMWLHQOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(S2)N)OCC3=CC=CC=C3

Origin of Product

United States

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